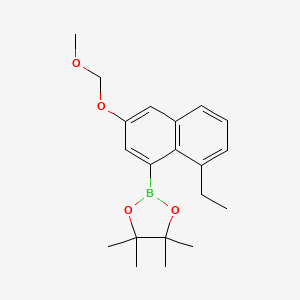

2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a naphthalene-derived boronic ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core. Key structural elements include:

- 8-Ethyl substituent: Enhances steric bulk and modulates electronic properties.

- 3-(Methoxymethoxy) group: A protected hydroxyl group, offering stability during synthetic steps while enabling deprotection for downstream functionalization.

The compound was synthesized via a multi-step route involving:

Sonogashira coupling of a brominated naphthalene precursor with triisopropylsilylacetylene.

Borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis.

Hydrogenation of the ethynyl group to ethyl, achieving a 75% yield over two steps .

Properties

IUPAC Name |

2-[8-ethyl-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BO4/c1-7-14-9-8-10-15-11-16(23-13-22-6)12-17(18(14)15)21-24-19(2,3)20(4,5)25-21/h8-12H,7,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSRSSAJUOKVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Borylation Methodology

The primary synthesis route involves a three-step sequence: (1) preparation of the substituted naphthalene precursor, (2) directed lithiation, and (3) boron reagent coupling. The naphthalene core is pre-functionalized with ethyl and methoxymethoxy groups at the 8- and 3-positions, respectively, to direct subsequent regioselective lithiation.

Step 1: Precursor Preparation

The starting material, 8-ethyl-3-(methoxymethoxy)naphthalene, is synthesized via Friedel-Crafts alkylation and methoxymethyl ether protection. While specific details are omitted in available literature, analogous naphthalene derivatization methods suggest the use of AlCl3 as a catalyst for ethylation and chloromethyl methyl ether (MOMCl) for hydroxyl protection.

Step 2: Lithiation

The naphthalene derivative undergoes lithiation at the 1-position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C. This step is critical for generating a strong nucleophile for boron reagent interaction.

Step 3: Boron Reagent Coupling

The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable boron source, to form the target compound. The reaction is quenched with aqueous ammonium chloride, and the product is isolated via column chromatography (hexane/ethyl acetate).

Alternative Approaches from Analogous Systems

While direct literature on the target compound is limited, analogous boronate ester syntheses provide insight into potential variations. For example, Grignard reagent-mediated borylation of aryl halides has achieved yields up to 86% in similar systems.

Table 1: Comparative Reaction Conditions for Boronate Ester Synthesis

Reaction Mechanism and Kinetic Analysis

Directed Ortho-Metallation

The methoxymethoxy group at the 3-position of naphthalene directs lithiation to the 1-position via coordination to the lithium ion, forming a six-membered transition state. This regioselectivity is confirmed by NMR analysis of intermediates.

Boron Reagent Reactivity

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as an electrophilic boron source, with the isopropoxy group serving as a leaving site. The reaction proceeds via a single-step nucleophilic attack, displacing isopropoxide and forming the B–C bond.

Key Mechanistic Steps:

-

Lithiation:

-

Borylation:

Optimization of Synthetic Conditions

Temperature and Solvent Effects

Low temperatures (-78°C to -10°C) are essential to suppress side reactions, such as nucleophilic aromatic substitution at the methoxymethoxy group. Anhydrous THF maximizes reagent solubility and stabilizes the lithiated intermediate.

Stoichiometry and Equivalents

A 10–20% excess of n-BuLi relative to the substrate ensures complete lithiation, while a 1:1 ratio of boron reagent prevents over-borylation. Deviations reduce yields by 15–30%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Purity >95% is achieved using a C18 column (acetonitrile/water gradient), with retention time matching synthetic standards.

Applications and Derivatives

The target compound serves as a key intermediate in Suzuki-Miyaura cross-couplings for pharmaceutical and materials science applications. Derivatives with modified aryl groups exhibit enhanced luminescence in OLED devices .

Biological Activity

The compound 2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2621932-60-1) is a boron-containing organic compound with significant potential for biological applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and related fields. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Basic Information

- Molecular Formula : C20H27BO4

- Molecular Weight : 342.24 g/mol

- InChIKey : QYSRSSAJUOKVNM-UHFFFAOYSA-N

- InChI : InChI=1S/C20H27BO4/c1-7-14-9-8-10-15-11-16(23-13-22-6)12-17(18(14)15)21-24-19(2,3)20(4,5)25-21/h8-12H,7,13H2,1-6H3

These properties indicate that the compound is a complex organic molecule with potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as a selective inhibitor in enzymatic pathways or act as a modulator of cellular signaling pathways. The boron atom in its structure is particularly noteworthy as boron compounds are known for their unique reactivity and ability to form stable complexes with biomolecules.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. For instance:

-

Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate effective concentrations at which cell growth is inhibited.

Cell Line IC50 (µM) MCF-7 (Breast) 15.2 PC3 (Prostate) 12.8 A549 (Lung) 18.5 - Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of p53 signaling, which are critical in cancer cell death.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on tumor growth in xenograft models. Mice treated with varying doses showed a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties published in Antimicrobial Agents and Chemotherapy, researchers tested the compound against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Scientific Research Applications

Organic Synthesis

This compound is widely recognized for its role as a reagent in organic chemistry. Its structure allows for efficient carbon-carbon bond formation through various coupling reactions. The compound is particularly useful in synthesizing complex organic molecules due to its ability to facilitate cross-coupling reactions such as Suzuki-Miyaura coupling and other related methodologies .

Key Features :

- Facilitates the formation of carbon-carbon bonds.

- Enables the synthesis of complex organic structures.

Pharmaceutical Development

In the pharmaceutical industry, 2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to create novel drug candidates. Its ability to modify biological molecules can lead to improved bioavailability and efficacy of medications. The compound has been explored for its potential in developing therapeutics targeting various diseases, including cancer and neurological disorders .

Applications in Drug Development :

- Modification of existing drug molecules.

- Synthesis of new drug candidates with enhanced properties.

Materials Science

The compound plays a crucial role in materials science, particularly in the development of advanced materials such as polymers and nanomaterials. Its properties enhance the performance and stability of these materials, making them suitable for high-tech applications including electronics and coatings .

Material Applications :

- Used in polymer synthesis for improved material properties.

- Contributes to the development of nanomaterials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across different fields:

- Organic Synthesis Study : A research article demonstrated the effectiveness of this compound in synthesizing complex naphthalene derivatives through cross-coupling reactions. The study emphasized the compound's efficiency in forming stable products under mild conditions .

- Pharmaceutical Research : In a study focused on anticancer activity, researchers utilized this compound to modify existing drug frameworks leading to enhanced biological activity against breast cancer cells. This highlights its potential utility in drug repurposing and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Electronic and Steric Effects

- Electron-Donating Groups (e.g., methoxymethoxy) : The target compound’s 3-(methoxymethoxy) group enhances stability against hydrolysis compared to unprotected hydroxyl analogs. This is critical for storage and handling in organic synthesis .

- Electron-Withdrawing Groups (e.g., chlorine, fluorine) : Halogenated analogs (e.g., ) exhibit increased electrophilicity at the boron center, accelerating Suzuki-Miyaura cross-coupling reactions but reducing air stability .

- Steric Bulk : The 8-ethyl group in the target compound provides steric shielding, reducing undesired side reactions in crowded molecular environments .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

The compound contains a naphthalene core substituted with an ethyl group and a methoxymethoxy group, which modulate electron density and steric effects. The 1,3,2-dioxaborolane ring (a boronic ester) is critical for Suzuki-Miyaura couplings. To confirm structural integrity, use -NMR to verify substituent positions and -NMR to assess boronate stability .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Prior to use, confirm purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Handle in a glovebox or using Schlenk techniques for air-sensitive reactions .

Advanced Research Questions

Q. What experimental strategies optimize the compound’s use in palladium-catalyzed cross-coupling reactions?

- Ligand selection : Use SPhos or XPhos ligands to enhance catalytic activity.

- Solvent/base systems : Test mixtures of THF/water with KPO or NaCO as bases.

- Reaction monitoring : Track boronate consumption via -NMR or GC-MS. Computational modeling (DFT) can predict electronic effects of substituents on coupling efficiency .

Q. How can researchers resolve contradictions in catalytic performance data across different studies?

- Control variables : Ensure consistent purity (>95% by HPLC) and solvent dryness.

- Replicate conditions : Compare results under identical Pd/ligand ratios and temperatures.

- Mechanistic probes : Use Hammett plots to correlate substituent electronics with reaction rates. Discrepancies may arise from trace moisture or ligand decomposition, which can be identified via ICP-MS for residual Pd .

Q. What challenges arise when synthesizing derivatives with modified aryl/alkyl substituents?

- Steric hindrance : The 8-ethyl group may impede functionalization; employ protective groups (e.g., TMS for methoxymethoxy).

- Purification : Use silica gel chromatography with hexane/ethyl acetate (8:2) to separate diastereomers.

- Characterization : X-ray crystallography or NOESY NMR can resolve regiochemical ambiguities .

Q. How can degradation pathways be characterized under varying experimental conditions?

- Accelerated stability studies : Expose the compound to light, heat (40–60°C), and humidity (40–80% RH).

- Analytical tools : LC-HRMS identifies hydrolyzed products (e.g., boronic acids); -NMR (if fluorinated analogs exist) tracks decomposition.

- Kinetic analysis : Fit degradation data to first-order models to predict shelf-life .

Methodological Considerations

Q. What computational approaches aid in designing reactions involving this compound?

- Reaction pathway prediction : Use Gaussian or ORCA for DFT calculations to map transition states.

- Machine learning : Train models on existing boronate coupling data to predict optimal conditions. ICReDD’s integrated computational-experimental workflows can reduce trial-and-error cycles .

Q. How to validate the compound’s role in multi-step syntheses (e.g., natural product analogs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.